molecular formula C15H14N4O2 B2975036 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034428-79-8

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2975036
CAS No.: 2034428-79-8
M. Wt: 282.303
InChI Key: BGDWNJMAXABGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound featuring a pyridine ring substituted with a furan moiety and a pyrazolyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the reaction of 5-bromopyridine-3-carbaldehyde with furan-3-ylmagnesium bromide to form the corresponding alcohol, followed by subsequent reactions to introduce the pyrazolyl acetamide group.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its interactions with biological targets can be explored for developing new treatments for diseases.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including as a precursor for advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The furan and pyrazolyl groups can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

  • N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

  • N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Uniqueness: The uniqueness of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide lies in its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, its furan-3-yl group provides distinct chemical properties that can affect its interactions with biological targets.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of furan, pyridine, and pyrazole moieties, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₄N₂O₂
  • Molecular Weight : 258.28 g/mol
  • CAS Number : 2034236-06-9

The structural complexity of this compound allows it to interact with various biological targets, making it a candidate for further research in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key biochemical pathways, which can lead to therapeutic effects in various conditions.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that modifications to the compound's structure could enhance its antibacterial efficacy, particularly through the optimization of substituents on the phenyl ring.

Antiviral Activity

The compound's potential as an antiviral agent has also been explored, particularly in relation to HIV and other viral infections. Research indicates that derivatives of pyrazole compounds exhibit significant activity against reverse transcriptase enzymes, which are crucial for viral replication .

Case Studies

  • Study on Antiviral Efficacy : A study evaluated the efficacy of pyrazole-modified compounds against HIV reverse transcriptase, highlighting that certain modifications led to improved inhibitory activity compared to standard treatments .
  • Antibacterial Screening : A comprehensive screening of various furan-pyridine derivatives showed that those similar to this compound displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential for development into a therapeutic agent.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(10-19-4-1-3-18-19)17-8-12-6-14(9-16-7-12)13-2-5-21-11-13/h1-7,9,11H,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDWNJMAXABGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.